An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold, appearing in numerous clinically approved drugs due to its diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and the expected reactivity of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of great interest in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its favorable physicochemical properties that can enhance solubility and bioavailability.[3][4] The introduction of a methyl group at the 4-position and a carbaldehyde group at the 3-position of the triazole ring provides a key intermediate with two reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of a wide range of derivatives with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is not extensively reported in the literature, its fundamental properties can be predicted and inferred from available data for closely related structures.
Structural Information
Molecular Structure of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Caption: Molecular structure of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde.
| Property | Value/Information | Source |
| Molecular Formula | C₄H₅N₃O | |
| Molecular Weight | 111.10 g/mol | |
| SMILES | CN1C=NN=C1C=O | |
| InChI | InChI=1S/C4H5N3O/c1-7-3-5-6-4(7)2-8/h2-3H,1H3 | |
| CAS Number | 35854-41-6 | Not explicitly found for this specific compound, but related structures exist. |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not reported. Related 4-methyl-4H-1,2,4-triazole-3-thiol has a melting point of 165-169 °C.[5] | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. 1,2,4-triazoles are generally soluble in aqueous alkali solutions.[6] |
Predicted Spectroscopic Data
Based on the analysis of similar 1,2,4-triazole derivatives, the following spectroscopic characteristics are anticipated:
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¹H NMR:
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A singlet for the methyl protons (N-CH₃) is expected around δ 3.5-4.0 ppm.
-
A singlet for the triazole ring proton (C5-H) is anticipated in the downfield region, likely around δ 8.0-9.0 ppm.
-
A singlet for the aldehyde proton (CHO) would be highly deshielded, appearing around δ 9.5-10.5 ppm.
-
-
¹³C NMR:
-
The methyl carbon (N-CH₃) signal is expected in the range of δ 30-40 ppm.
-
The triazole ring carbons (C3 and C5) would likely appear between δ 140-160 ppm.
-
The aldehyde carbonyl carbon (CHO) is expected to be the most downfield signal, around δ 180-190 ppm.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretching band from the aldehyde group is expected around 1680-1700 cm⁻¹.
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C-H stretching vibrations for the methyl and aldehyde groups would be observed around 2700-3000 cm⁻¹.
-
C=N and N=N stretching vibrations from the triazole ring are expected in the 1500-1650 cm⁻¹ region.
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Synthesis Protocol
A plausible and efficient synthetic route to 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde can be adapted from established methods for the synthesis of substituted 1,2,4-triazoles.[7][8] A common approach involves the cyclization of a thiosemicarbazide derivative followed by modification of a functional group to yield the aldehyde.
Proposed Synthesis Workflow for 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Caption: A plausible three-step synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde.
Step-by-Step Methodology
Step 1: Synthesis of 1-Formyl-4-methylthiosemicarbazide
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To a solution of 4-methyl-3-thiosemicarbazide in an appropriate solvent (e.g., ethanol), add an equimolar amount of formic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-formyl-4-methylthiosemicarbazide, is expected to precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
-
Dissolve the 1-formyl-4-methylthiosemicarbazide obtained in the previous step in an aqueous solution of sodium hydroxide (e.g., 8% w/v).[8]
-
Reflux the mixture for 3-4 hours. The cyclization reaction leads to the formation of the sodium salt of the triazole-thiol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The product, 4-Methyl-4H-1,2,4-triazole-3-thiol, will precipitate.
-
Filter the white solid, wash thoroughly with water, and dry.
Step 3: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
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The conversion of the 3-thiol group to a 3-carbaldehyde can be a multi-step process involving desulfurization followed by oxidation, or a direct oxidative conversion. A common method for desulfurization is the use of Raney Nickel.
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Suspend 4-Methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent like ethanol.
-
Add a slurry of activated Raney Nickel and reflux the mixture. The progress of the desulfurization to 4-methyl-4H-1,2,4-triazole can be monitored by TLC.
-
Filter off the Raney Nickel and concentrate the filtrate.
-
The resulting 4-methyl-4H-1,2,4-triazole can then be formylated at the 3-position using a Vilsmeier-Haack type reaction or by lithiation followed by quenching with a formylating agent.
-
Alternatively, direct oxidation of the 3-thiol to the aldehyde might be achievable under specific oxidative conditions, though this is a less common transformation.
-
Purify the final product, 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde, by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The presence of both the aldehyde group and the 1,2,4-triazole ring makes 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde a versatile intermediate for a variety of chemical transformations.
Key Reaction Pathways of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Caption: Expected chemical reactivity of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde.
Reactions of the Aldehyde Functional Group
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate or hydrogen peroxide. This carboxylic acid derivative can then be used in amide coupling reactions to generate further analogues.
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Reduction: The aldehyde can be selectively reduced to the primary alcohol, (4-methyl-4H-1,2,4-triazol-3-yl)methanol, using mild reducing agents like sodium borohydride. This alcohol can serve as a precursor for ethers and esters.
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Condensation Reactions: The carbonyl group is susceptible to nucleophilic attack, readily undergoing condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of a vast array of bioactive molecules.[9]
Reactivity of the 1,2,4-Triazole Ring
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N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated, leading to the formation of triazolium salts. The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions.[4]
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Metal Coordination: The nitrogen atoms of the 1,2,4-triazole ring can act as ligands, coordinating with various metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or material properties.[10]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents. Derivatives of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde are expected to exhibit a wide range of biological activities.
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Antifungal Agents: 1,2,4-triazole is a key component of many successful antifungal drugs, such as fluconazole and itraconazole. The triazole nitrogen can coordinate to the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[11]
-
Antibacterial and Antimicrobial Agents: The triazole scaffold has been incorporated into molecules with significant antibacterial and broader antimicrobial activities.[7][9]
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Other Therapeutic Areas: The versatility of the 1,2,4-triazole ring has led to its exploration in a multitude of other therapeutic areas, including as anticonvulsant, anti-inflammatory, and antiviral agents.[11]
Conclusion
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde represents a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from the extensive literature on related 1,2,4-triazole derivatives. The synthetic accessibility and the diverse biological activities associated with the 1,2,4-triazole scaffold make this compound an attractive starting point for the development of new and improved therapeutic agents. This guide provides a foundational understanding to aid researchers in harnessing the potential of this promising heterocyclic aldehyde.
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